molecular formula C25H25N3O4S2 B2932978 N-(3,4-dimethoxybenzyl)-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1291839-21-8

N-(3,4-dimethoxybenzyl)-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B2932978
CAS No.: 1291839-21-8
M. Wt: 495.61
InChI Key: OTZCDFBVMYUNLL-UHFFFAOYSA-N
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Description

This compound belongs to the thieno[3,2-d]pyrimidine class, characterized by a bicyclic scaffold combining thiophene and pyrimidine rings. The structure features a 3,4-dimethoxybenzyl group attached via an acetamide linker and a 2,3-dimethylphenyl substituent at position 3 of the pyrimidine core.

Properties

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-2-[3-(2,3-dimethylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O4S2/c1-15-6-5-7-19(16(15)2)28-24(30)23-18(10-11-33-23)27-25(28)34-14-22(29)26-13-17-8-9-20(31-3)21(12-17)32-4/h5-12H,13-14H2,1-4H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTZCDFBVMYUNLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C(=O)C3=C(C=CS3)N=C2SCC(=O)NCC4=CC(=C(C=C4)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,4-dimethoxybenzyl)-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound with potential biological activities that have been the subject of various studies. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C23H26N2O4SC_{23}H_{26}N_2O_4S, and it features a thieno[3,2-d]pyrimidine core structure with a sulfanyl group and a dimethoxybenzyl substituent. The compound's structure is critical for its biological activity, influencing its interaction with biological targets.

Research indicates that this compound exhibits several mechanisms of action:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in cancer cell proliferation. For instance, it may act as an inhibitor of carbonic anhydrase I, which is implicated in tumor growth and metastasis .
  • Antioxidant Properties : Preliminary studies suggest that the compound possesses antioxidant properties, potentially reducing oxidative stress in cells. This effect may contribute to its anticancer activity by protecting normal cells from damage during chemotherapy .
  • Apoptosis Induction : The compound may induce apoptosis in cancer cells through mitochondrial pathways. This process involves the activation of caspases and the release of cytochrome c from mitochondria .

Anticancer Activity

Several studies have explored the anticancer potential of this compound:

  • Case Study 1 : In vitro studies demonstrated that the compound significantly reduced the viability of various cancer cell lines, including breast and colon cancer cells. The IC50 values ranged from 10 to 20 µM depending on the cell line tested .
  • Case Study 2 : In vivo experiments using xenograft models showed that treatment with the compound led to a marked reduction in tumor size compared to controls. Histological analysis revealed increased apoptosis in treated tumors .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates favorable absorption characteristics with high gastrointestinal bioavailability. However, it shows limited penetration across the blood-brain barrier (BBB), which may limit its use in treating central nervous system malignancies .

Research Findings

A summary of key findings regarding the biological activity of this compound is presented in the table below:

Study Type Findings Reference
In Vitro StudiesReduced viability in breast and colon cancer cell lines
In Vivo StudiesDecreased tumor size in xenograft models
Mechanistic StudiesInduction of apoptosis and inhibition of carbonic anhydrase I
PharmacokineticsHigh GI absorption; limited BBB penetration

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Modifications: Thieno[3,2-d]pyrimidine vs. Hexahydro Derivatives

  • N-{4-[(difluoromethyl)sulfanyl]phenyl}-2-[(4-oxo-3-phenyl-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide (): Structural Difference: Incorporates a hexahydrobenzothieno[2,3-d]pyrimidine core (saturated ring system) instead of the dihydrothieno[3,2-d]pyrimidine. Substituents: The difluoromethylsulfanyl group enhances electronegativity, influencing hydrogen bonding and target selectivity .

Substituent Variations on the Pyrimidine Core

  • 2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylbenzyl)acetamide (): Structural Difference: Replaces the 3,4-dimethoxybenzyl group with a 4-methylbenzyl moiety. Impact: Reduced electron-donating effects (methoxy vs. methyl) may lower solubility (predicted aqueous solubility ~0.02 mg/mL) but increase membrane permeability. Molecular weight (449.6 g/mol) is comparable to the target compound .
  • 2-(3-ethyl-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(2-ethylphenyl)acetamide (): Structural Difference: Contains ethyl and dimethyl groups on the pyrimidine core and a 2-ethylphenyl acetamide substituent. Impact: Bulkier substituents (ethyl vs. methyl) may sterically hinder target binding but improve thermal stability (mp >250°C inferred from analogs) .

Functional Group Replacements

  • N-(4-Ethylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide (): Structural Difference: Uses a 4-ethylphenyl group instead of 3,4-dimethoxybenzyl. Impact: The ethyl group’s hydrophobicity may enhance logP (estimated ~3.8), favoring hydrophobic binding pockets in enzyme targets .

Data Table: Key Structural and Physicochemical Comparisons

Compound Name (CAS/Reference) Core Structure Key Substituents Molecular Weight (g/mol) logP* Notable Properties
Target Compound (N/A) Dihydrothieno[3,2-d]pyrimidine 3,4-Dimethoxybenzyl, 2,3-dimethylphenyl ~463.5 ~2.9 High polarity due to methoxy groups
1291863-41-6 Dihydrothieno[3,2-d]pyrimidine 4-Methylbenzyl, 2,3-dimethylphenyl 449.6 ~3.1 Improved membrane permeability
585551-77-5 Thieno[2,3-d]pyrimidine 2-Ethylphenyl, 3-ethyl-5,6-dimethyl 469.6 ~3.7 High thermal stability
315692-79-6 Hexahydrobenzothieno[2,3-d]pyrimidine Difluoromethylsulfanyl, phenyl 553.6 ~3.5 Enhanced electronegativity

*logP values estimated using fragment-based methods.

Research Findings on Analogous Compounds

  • Antitumor Activity: Derivatives with 4-oxo-thieno[3,2-d]pyrimidine scaffolds (e.g., compounds in ) show IC₅₀ values <10 µM against breast cancer (MCF-7) cells, attributed to kinase inhibition .
  • Antibacterial Potential: Sulfanyl-linked acetamides (e.g., ) exhibit MIC values of 8–16 µg/mL against Staphylococcus aureus, likely due to interference with bacterial folate synthesis .
  • Metabolic Stability : Hexahydro cores () demonstrate prolonged half-lives (>6 hours in rodent models) compared to unsaturated analogs, though with reduced aqueous solubility .

Q & A

Q. What are the established synthetic routes for this compound, and what key intermediates are involved?

The synthesis typically involves multi-step reactions:

  • Step 1: Formation of the thieno[3,2-d]pyrimidin-4(3H)-one core via cyclization of thiourea derivatives with α,β-unsaturated ketones .
  • Step 2: Introduction of the 2,3-dimethylphenyl group at position 3 of the pyrimidine ring using Ullmann coupling or nucleophilic aromatic substitution .
  • Step 3: Sulfanylacetamide linkage via thiol-alkylation between the pyrimidine-thiol intermediate and N-(3,4-dimethoxybenzyl)-2-chloroacetamide .
    Key intermediates include the thiourea precursor, the 4-oxo-thienopyrimidine scaffold, and the functionalized acetamide derivative.

Q. What analytical techniques are recommended for confirming molecular structure and regioisomeric purity?

  • Nuclear Magnetic Resonance (NMR): 1H/13C NMR to verify substituent positions and rule out regioisomers (e.g., distinguishing between C2 vs. C5 sulfanyl attachment) .
  • High-Resolution Mass Spectrometry (HRMS): Confirms molecular formula and detects trace impurities .
  • X-ray Crystallography: Resolves ambiguities in stereochemistry and packing interactions, as demonstrated in structurally analogous acetamide derivatives .

Q. What solubility and formulation challenges are associated with this compound, and how can they be addressed?

  • Solubility: Limited aqueous solubility due to hydrophobic aryl and thioether groups. Use polar aprotic solvents (e.g., DMSO) for in vitro assays .
  • Formulation: Co-solvents (e.g., PEG-400) or lipid-based nanoemulsions improve bioavailability for in vivo studies. Stability tests under varying pH and temperature are critical .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize thioether oxidation during synthesis?

  • Inert Atmosphere: Conduct reactions under nitrogen/argon to prevent disulfide formation .
  • Catalyst Screening: Use Pd/C or CuI to enhance coupling efficiency and reduce side reactions .
  • Temperature Control: Lower reaction temperatures (e.g., 0–25°C) suppress thermal degradation of the sulfanyl group .

Q. How do crystallographic data inform structure-activity relationships (SAR) for this compound?

  • Hydrogen Bonding: X-ray structures of analogous compounds reveal intramolecular N–H⋯O bonds stabilizing the acetamide conformation, which may influence receptor binding .
  • Torsional Angles: Dihedral angles between the dimethoxybenzyl and thienopyrimidine moieties affect molecular rigidity and solubility .

Q. What methodologies resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. cellular assays)?

  • Orthogonal Assays: Combine enzymatic (e.g., fluorescence-based kinase assays) and cellular (e.g., luciferase reporter) readouts to confirm target engagement .
  • Metabolite Profiling: LC-MS/MS identifies off-target metabolites or degradation products that may skew activity results .
  • Docking Studies: Molecular dynamics simulations correlate conformational flexibility with assay discrepancies .

Q. How can researchers design stable isotopic analogs for pharmacokinetic or mechanistic studies?

  • Deuterium Labeling: Introduce deuterium at metabolically stable positions (e.g., methyl groups on the 2,3-dimethylphenyl ring) via Pd-catalyzed H/D exchange .
  • 13C/15N Isotopes: Synthesize 13C-labeled acetamide or 15N-pyrimidine precursors for tracer studies in mass spectrometry .

Q. What strategies mitigate batch-to-batch variability in purity for in vivo studies?

  • Quality Control (QC): Implement HPLC-UV/ELSD with orthogonal columns (C18 vs. HILIC) to monitor impurities .
  • Recrystallization: Optimize solvent systems (e.g., ethyl acetate/hexane) to achieve >98% purity, as demonstrated for related thienopyrimidines .

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